molecular formula C16H13ClN4S B12049213 5-(2-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-25-0

5-(2-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12049213
CAS No.: 478254-25-0
M. Wt: 328.8 g/mol
InChI Key: SVIMODIARCZUGE-VCHYOVAHSA-N
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Description

5-(2-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with 4-methylbenzylideneamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Fluorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

478254-25-0

Molecular Formula

C16H13ClN4S

Molecular Weight

328.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4S/c1-11-6-8-12(9-7-11)10-18-21-15(19-20-16(21)22)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

SVIMODIARCZUGE-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

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